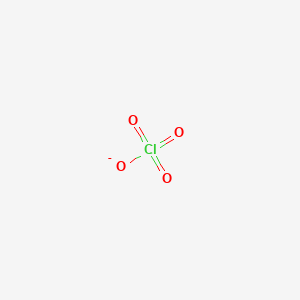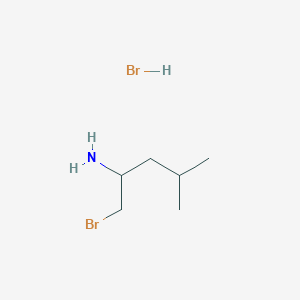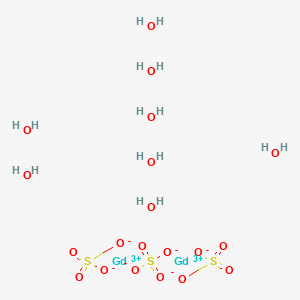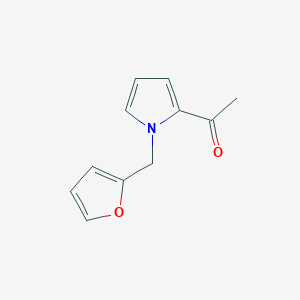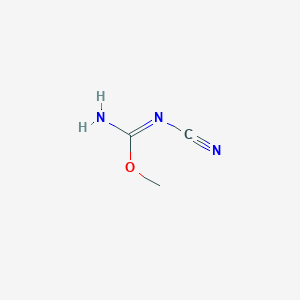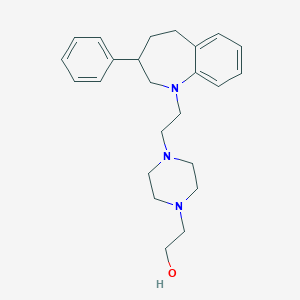
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to block the effects of dopamine on the D1 receptor.
Wirkmechanismus
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the effects of dopamine on the receptor. This leads to a decrease in the activity of neurons that are stimulated by dopamine.
Biochemische Und Physiologische Effekte
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to decrease the release of dopamine in the brain, leading to a decrease in the activity of neurons that are stimulated by dopamine. This can result in a decrease in reward-related behaviors, such as drug-seeking behavior. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to impair learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of dopamine on this receptor, without affecting other dopamine receptors. However, one limitation is that 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is not very potent, meaning that high concentrations may be required to achieve the desired effects.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine. One area of interest is the role of dopamine in psychiatric disorders, such as schizophrenia and depression. Additionally, researchers may investigate the potential therapeutic uses of 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, such as in the treatment of addiction or memory disorders. Finally, future research may focus on developing more potent and selective dopamine D1 receptor antagonists.
Synthesemethoden
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be synthesized using a variety of methods, including the reaction of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-(2-hydroxyethyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine.
Wissenschaftliche Forschungsanwendungen
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is commonly used in scientific research as a tool to study the dopamine D1 receptor. It has been used in studies to investigate the role of dopamine in reward-related behaviors, drug addiction, and schizophrenia. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been used to study the effects of dopamine on learning and memory.
Eigenschaften
CAS-Nummer |
14760-56-6 |
|---|---|
Produktname |
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Molekularformel |
C24H33N3O |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-[4-[2-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C24H33N3O/c28-19-18-26-14-12-25(13-15-26)16-17-27-20-23(21-6-2-1-3-7-21)11-10-22-8-4-5-9-24(22)27/h1-9,23,28H,10-20H2 |
InChI-Schlüssel |
IZWQHRNZQYGTJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO |
Kanonische SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO |
Synonyme |
4-[2-(2,3,4,5-Tetrahydro-3-phenyl-1H-1-benzazepin-1-yl)ethyl]-1-piperazineethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



